molecular formula C6H7NS B7810134 6-Methylpyridine-3-thiol

6-Methylpyridine-3-thiol

Cat. No.: B7810134
M. Wt: 125.19 g/mol
InChI Key: BOQMVJJSNJJIMA-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-thiol is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6th position and a thiol group at the 3rd position

Scientific Research Applications

6-Methylpyridine-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpyridine-3-thiol can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields. Additionally, catalytic processes using transition metal catalysts can be employed to improve selectivity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The methyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 6-methylpyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, affecting their function. In coordination chemistry, the compound acts as a ligand, forming complexes with transition metals and influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-pyridine thiol
  • 4-Pyridine thiol
  • 2-Pyridine thiol

Uniqueness

6-Methylpyridine-3-thiol is unique due to the specific positioning of the methyl and thiol groups on the pyridine ring. This arrangement imparts distinct chemical properties, such as reactivity and binding affinity, which can be leveraged in various applications. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for targeted research and industrial processes.

Properties

IUPAC Name

6-methylpyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQMVJJSNJJIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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